

Early Preclinical Studies of Anticancer Agent 215 (Olaparib as a Representative Model)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anticancer agent 215

Cat. No.: B15586424

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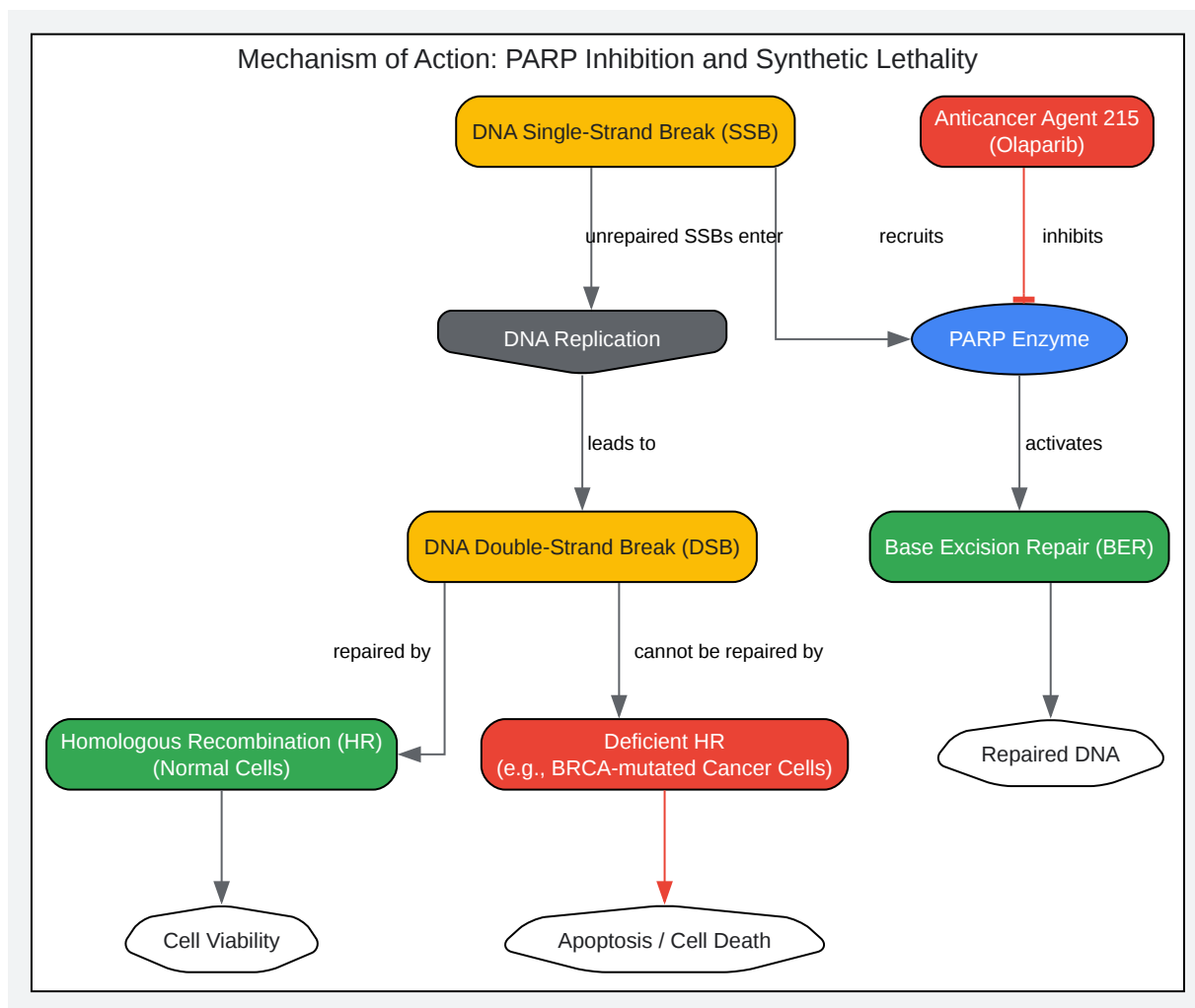
An In-depth Technical Guide for Researchers and Drug Development Professionals

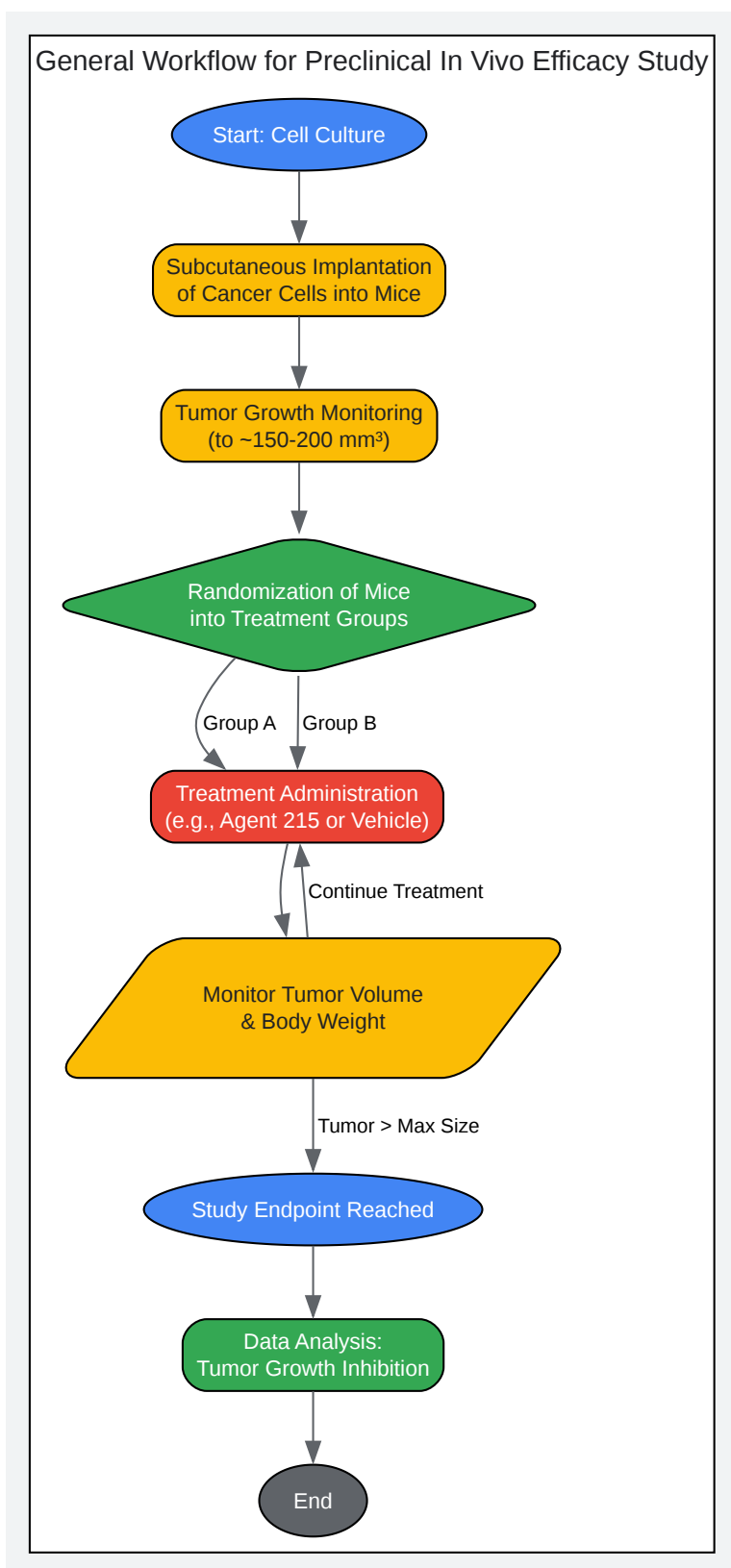
This technical guide provides a comprehensive overview of the early preclinical data for a representative anticancer agent, designated here as **Anticancer Agent 215**. The data presented is based on published preclinical studies of Olaparib, a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of targeted cancer therapies.

Mechanism of Action

Anticancer Agent 215 (Olaparib) is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are critical components of the DNA repair machinery.^[1] These enzymes are essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.^{[1][2]} By inhibiting PARP, the agent leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).^{[2][3]}

In normal, healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway.^[3] However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.^[1] In these HR-deficient cells, the accumulation of DSBs due to PARP inhibition cannot be repaired, leading to genomic instability and ultimately, cell death.^[2] This selective killing of cancer cells with a specific DNA repair defect, while sparing normal cells, is a concept known as synthetic lethality.^{[1][2]}





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- To cite this document: BenchChem. [Early Preclinical Studies of Anticancer Agent 215 (Olaparib as a Representative Model)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15586424#early-preclinical-studies-of-anticancer-agent-215>]

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